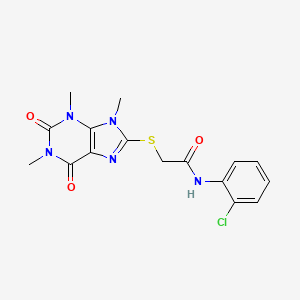
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as TPMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TPMPA belongs to the class of purinergic receptor antagonists and has been shown to have a range of biochemical and physiological effects.
科学的研究の応用
Vibrational Spectroscopic Characterization and Molecular Interactions
The antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide, a compound structurally similar to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, was characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. Density functional theory calculations provided insights into its geometric equilibrium, inter and intra-molecular hydrogen bond formation, and harmonic vibrational wavenumbers. The study revealed the molecule's non-planar structure, emphasizing the effects of chlorine substitution and pyrimidine interactions. Natural bond orbital analysis highlighted stable hydrogen bonds contributing to molecular stability, confirmed by vibrational spectral analysis. Hirshfeld surface analysis offered a quantitative view of intermolecular interactions affecting crystal packing. This research contributes to understanding the stereo-electronic interactions and stability of similar compounds, offering a basis for further pharmacokinetic investigations and in-silico docking studies against viruses (Jenepha Mary, Pradhan, & James, 2022).
Antibacterial and Anti-Enzymatic Potential of Derivatives
A study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including compounds structurally related to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, demonstrated their multifunctional moieties. The synthesized compounds were assessed for their antibacterial and anti-enzymatic potential, supported by hemolytic activity analysis. Spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR facilitated the structural elucidation of these molecules. Antibacterial screening against specific bacterial strains identified some compounds as effective inhibitors, particularly against gram-negative bacteria. The study suggests the potential of such derivatives for developing new antibacterial agents with low cytotoxic behavior (Nafeesa et al., 2017).
Synthesis and Evaluation of Novel Derivatives for Antibacterial Activity
Research focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derivatives akin to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, showcased their potential as antibacterial agents. Utilizing 4-chlorophenoxyacetic acid as a precursor, various N-substituted derivatives were synthesized and confirmed through IR, 1H-NMR, and EI-MS spectral analysis. The compounds exhibited significant antibacterial efficacy against both gram-negative and gram-positive bacteria, with some showing comparable activity to standard antibiotics. This study underscores the therapeutic potential of such derivatives as antibacterial agents, highlighting the importance of structural modifications in enhancing bioactivity (Siddiqui et al., 2014).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKOJLGCMYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

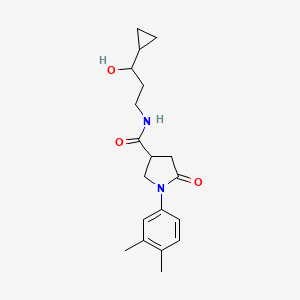
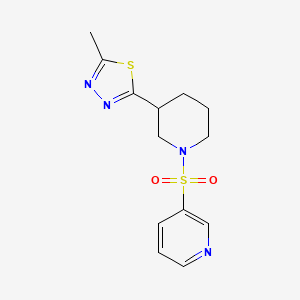
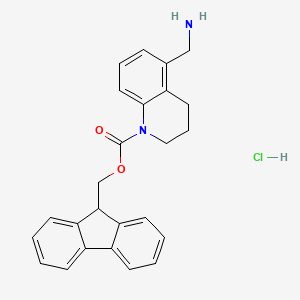
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2555220.png)
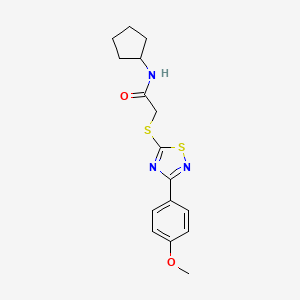
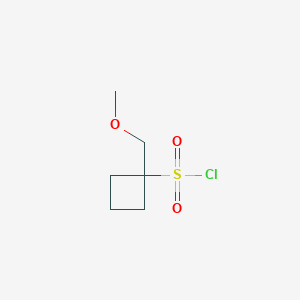
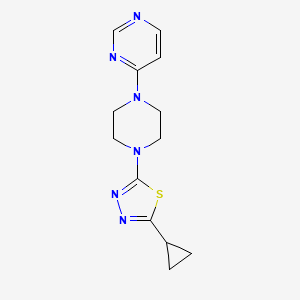
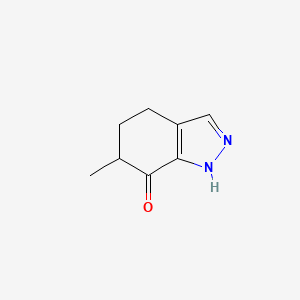
![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)
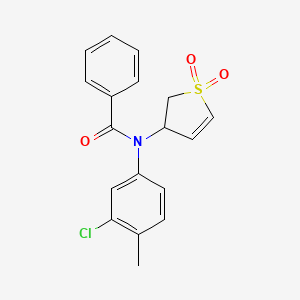
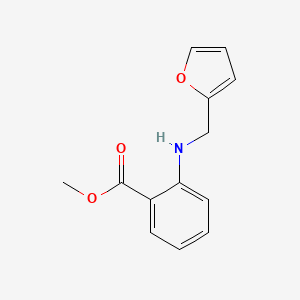
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)
